REACTION_CXSMILES
|
C(Cl)(Cl)Cl.[C:5]([O-])([O-])=[O:6].[K+].[K+].[Cl:11][C:12]1[C:17]([C:18]([F:21])([F:20])[F:19])=[CH:16][CH:15]=[CH:14][C:13]=1[OH:22].Cl>O>[Cl:11][C:12]1[C:17]([C:18]([F:20])([F:21])[F:19])=[C:16]([CH:15]=[CH:14][C:13]=1[OH:22])[CH:5]=[O:6] |f:1.2.3|
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
Ca(OH)2
|
Quantity
|
8.95 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1C(F)(F)F)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product was separated
|
Type
|
CUSTOM
|
Details
|
purified through a silica column
|
Type
|
WASH
|
Details
|
eluting with hexane and EtOAc (3:2)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=O)C=CC1O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 580 mg | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 11.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |